

Mass Spectrometry of 5-Methyl-3-heptyne: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-3-heptyne

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This technical guide provides a detailed analysis of the mass spectrometry of **5-Methyl-3-heptyne**, a valuable tool for its identification and structural elucidation. This document outlines the expected fragmentation patterns under electron ionization (EI), presents the mass spectral data in a clear format, and provides a generalized experimental protocol for its analysis.

Introduction

5-Methyl-3-heptyne is an internal alkyne with the molecular formula C₈H₁₄ and a molecular weight of 110.1968 g/mol .^{[1][2]} Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification.

Data Presentation

The electron ionization mass spectrum of **5-Methyl-3-heptyne** is characterized by a distinct pattern of peaks. The most significant peaks are summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.^[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Ion
110	Significant	$[C_8H_{14}]^{+\bullet}$ (Molecular Ion)
95	Significant	$[C_7H_{11}]^+$
81	Base Peak	$[C_6H_9]^+$

Note: The complete mass spectrum contains a total of 9 peaks. The relative intensities of the less abundant peaks are not publicly available.

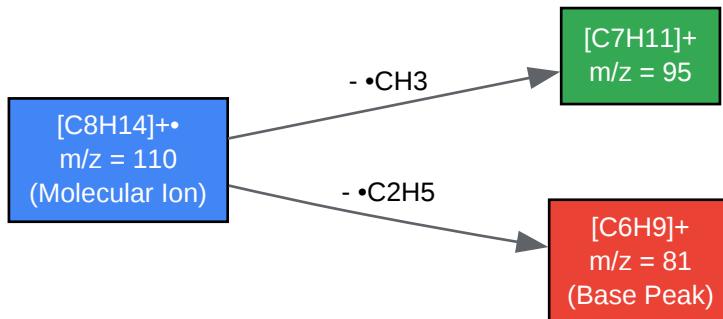
Fragmentation Pathway

The fragmentation of **5-Methyl-3-heptyne** under electron ionization is primarily driven by the cleavage of bonds adjacent to the carbon-carbon triple bond, leading to the formation of stable carbocations. The observed major fragments can be explained by the following pathways:

- Formation of the Molecular Ion (m/z 110): The initial step is the removal of an electron from the **5-Methyl-3-heptyne** molecule to form the molecular ion, $[C_8H_{14}]^{+\bullet}$.
- Formation of the $[C_7H_{11}]^+$ Ion (m/z 95): This fragment likely arises from the loss of a methyl radical ($\bullet CH_3$) from the molecular ion. This is a common fragmentation pathway for compounds containing a methyl group.
- Formation of the Base Peak $[C_6H_9]^+$ (m/z 81): The most abundant fragment ion, the base peak, is observed at m/z 81. This ion is likely formed by the cleavage of the C-C bond between the ethyl group and the triple bond, resulting in the loss of an ethyl radical ($\bullet C_2H_5$). The resulting propargyl-type cation is resonance-stabilized, contributing to its high abundance.

The following diagram illustrates the proposed primary fragmentation pathway of **5-Methyl-3-heptyne**.

Proposed Fragmentation Pathway of 5-Methyl-3-heptyne

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Experimental Protocols

The mass spectrum of **5-Methyl-3-heptyne** is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a general experimental protocol for the analysis of volatile organic compounds like **5-Methyl-3-heptyne**.

1. Sample Preparation:

- For liquid samples, dilute the sample in a volatile solvent such as hexane or dichloromethane to an appropriate concentration (typically in the low ppm range).
- For gas or headspace analysis, a gas-tight syringe can be used to inject the sample directly or after pre-concentration using techniques like solid-phase microextraction (SPME).

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, typically operated at a temperature of 250°C. A split ratio of 20:1 is common for initial screening.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
- Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: Increase temperature at a rate of 10°C/min to 250°C.
- Final hold: Hold at 250°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

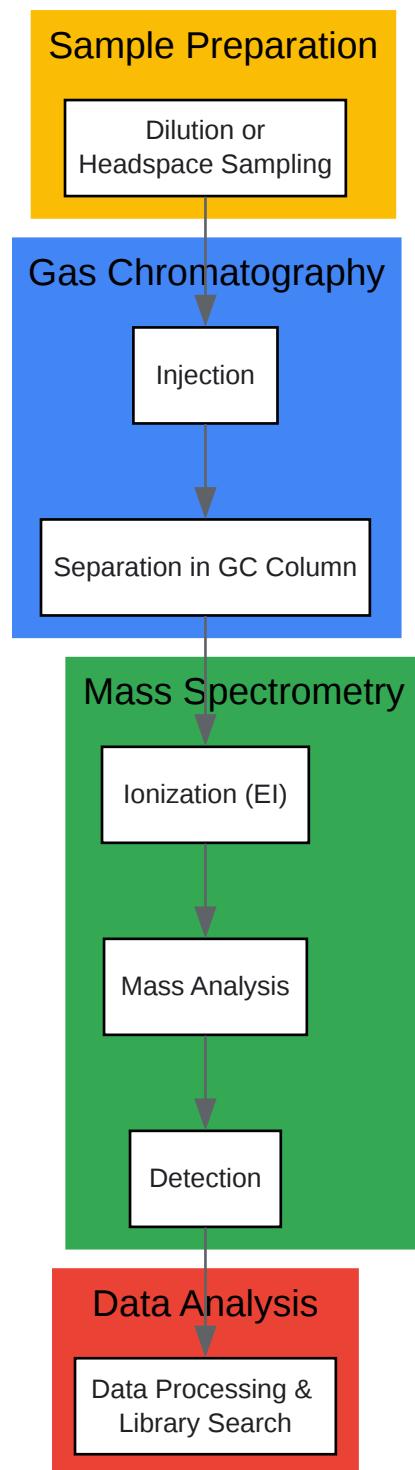
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 35 to 350.
- Data Acquisition: Full scan mode.

4. Data Analysis:

- The acquired mass spectra are compared with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.
- The fragmentation pattern is analyzed to confirm the structure of the compound.

The following diagram outlines the general experimental workflow for GC-MS analysis.

General GC-MS Experimental Workflow

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GC-MS Experimental Workflow

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References

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- 2. 3-Heptyne, 5-methyl- [webbook.nist.gov]
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